Ethyl 3-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 165.62 g/mol. It is a derivative of 3-aminobut-2-enoic acid, featuring an ethyl ester functional group. This compound is characterized by its amine and alkene functionalities, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water .
The synthesis of ethyl 3-aminobut-2-enoate hydrochloride typically involves several steps:
Ethyl 3-aminobut-2-enoate hydrochloride has several applications:
Ethyl 3-aminobut-2-enoate hydrochloride shares structural similarities with several other compounds, particularly those containing amino acid derivatives or alkene functionalities. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl (E)-3-aminobut-2-enoate | Geometric isomer with different reactivity | |
Ethyl 3-amino-2-butenoate | Lacks the hydrochloride salt form | |
Ethyl 3-amino-crotonate | Related structure with potential different activities | |
Beta-amino-crotonic acid ethyl ester | Contains similar functional groups |
The uniqueness of ethyl 3-aminobut-2-enoate hydrochloride lies in its specific combination of functionalities (amine and alkene), which may impart distinct chemical properties and biological activities compared to its analogs .
This compound's versatility makes it a valuable candidate for further exploration in synthetic chemistry and biological research.